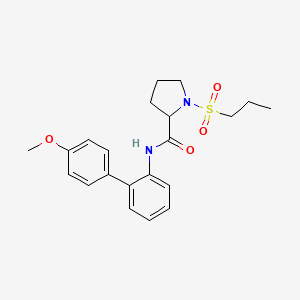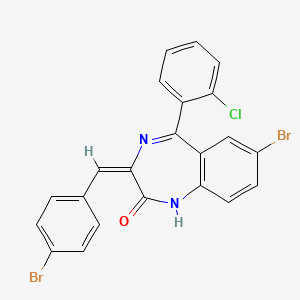![molecular formula C17H21N5O2 B5970429 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as FPYMP, is a pyrimidine-based compound that has been extensively studied due to its potential therapeutic applications. FPYMP has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. In We will also discuss potential future directions for research on this promising compound.
作用机制
The exact mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is still under investigation. However, it is believed that 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, the antiviral activity of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine may be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral properties, 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has also been shown to have antioxidant activity. 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. Additionally, 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have neuroprotective effects, potentially making it a promising compound for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied, making it a well-characterized compound for further research. However, there are also limitations to using 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its potential toxicity and side effects.
未来方向
There are several potential future directions for research on 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine for cancer treatment. Additionally, research could focus on the development of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine derivatives with improved efficacy and reduced toxicity. Another area of interest is the potential use of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine for the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, research could focus on the development of new synthesis methods for 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its derivatives, potentially leading to more efficient and cost-effective production methods.
合成方法
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can be synthesized through a series of chemical reactions starting from 2-furoic acid and 1-pyrrolidine. The synthesis involves the formation of a piperazine intermediate, which is then reacted with a pyrimidine derivative to form the final product. The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been optimized to produce high yields and purity, making it a suitable compound for further research.
科学研究应用
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
furan-2-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(14-4-3-11-24-14)22-9-7-21(8-10-22)16-12-15(18-13-19-16)20-5-1-2-6-20/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYMSYFMPNECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5970351.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B5970373.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5970381.png)
![4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)


![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5970414.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)